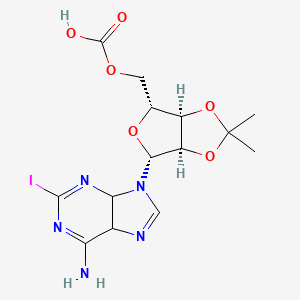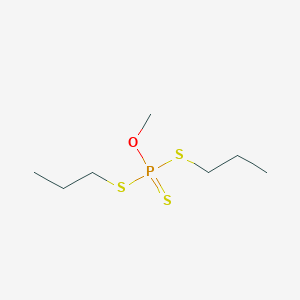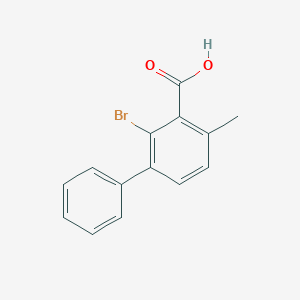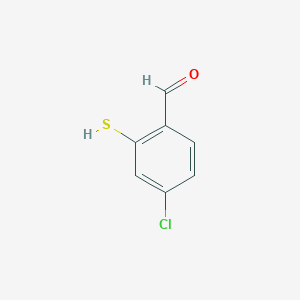
2-Iodoadenosine 5'-carboxy-2',3'-acetonide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Iodoadenosine 5’-carboxy-2’,3’-acetonide involves the iodination of adenosine derivatives. The reaction typically requires specific conditions such as the presence of iodine and a suitable solvent like dimethyl sulfoxide (DMSO) . The compound is then purified and stored at -20°C to maintain its stability .
Chemical Reactions Analysis
2-Iodoadenosine 5’-carboxy-2’,3’-acetonide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Scientific Research Applications
2-Iodoadenosine 5’-carboxy-2’,3’-acetonide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used to prepare 2-alkynyl-adenosine nucleosides, which are studied for their potential as adenosine receptor agonists . These nucleosides have applications in the development of new therapeutic agents for various diseases .
Mechanism of Action
The mechanism of action of 2-Iodoadenosine 5’-carboxy-2’,3’-acetonide involves its interaction with adenosine receptors. By acting as an agonist, it can modulate various physiological processes, including vasodilation and inhibition of cancer progression . The compound targets specific molecular pathways to exert its effects .
Comparison with Similar Compounds
2-Iodoadenosine 5’-carboxy-2’,3’-acetonide is unique compared to other adenosine derivatives due to its specific iodination and acetonide protection. Similar compounds include:
- Adenosine phosphate
- Acadesine
- Clofarabine
- Fludarabine phosphate
- Vidarabine
These compounds share some structural similarities but differ in their specific functional groups and applications .
Properties
Molecular Formula |
C14H18IN5O6 |
|---|---|
Molecular Weight |
479.23 g/mol |
IUPAC Name |
[(3aR,4R,6R,6aR)-4-(6-amino-2-iodo-4,5-dihydropurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl hydrogen carbonate |
InChI |
InChI=1S/C14H18IN5O6/c1-14(2)25-7-5(3-23-13(21)22)24-11(8(7)26-14)20-4-17-6-9(16)18-12(15)19-10(6)20/h4-8,10-11H,3H2,1-2H3,(H,21,22)(H2,16,18,19)/t5-,6?,7-,8-,10?,11-/m1/s1 |
InChI Key |
ZPQJRJXZCWRKHV-FPCFDWIBSA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4C3N=C(N=C4N)I)COC(=O)O)C |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=NC4C3N=C(N=C4N)I)COC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B13822379.png)
![[(2R,5R)-5-(6-chloropurin-7-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13822381.png)

![(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,9-diol](/img/structure/B13822396.png)
![N-cyclohexyl-2-[[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13822397.png)

![[(2R,3R,4S,5R,6R)-6-[2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hexadecanoate](/img/structure/B13822399.png)
![N-[3-[(2,3-dihydroxybenzoyl)amino]cyclohexa-2,4-dien-1-yl]-2,3-dihydroxybenzamide](/img/structure/B13822421.png)
![(2S)-2-amino-6-[2-formyl-5-(hydroxymethyl)pyrrolidin-1-yl]hexanoic acid](/img/structure/B13822423.png)



